molecular formula C17H16O4S B11956788 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- CAS No. 32083-40-2

2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)-

Cat. No.: B11956788
CAS No.: 32083-40-2
M. Wt: 316.4 g/mol
InChI Key: VDUZWGNNFSJSTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- typically involves the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This reaction forms the intermediate, which is then further reacted with phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions followed by sulfonylation. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 3-ethoxy-1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

32083-40-2

Molecular Formula

C17H16O4S

Molecular Weight

316.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-ethoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C17H16O4S/c1-2-21-13-16(17(18)14-9-5-3-6-10-14)22(19,20)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

VDUZWGNNFSJSTP-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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